ethyl 3-{[(phenylsulfanyl)acetyl]amino}-1H-indole-2-carboxylate
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Overview
Description
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of ethyl 2-bromoacetate, phenylsulfanyl acetamide, and indole-2-carboxylic acid as starting materials. The reaction conditions typically include refluxing in a suitable solvent, such as methanol or ethanol, with an acid catalyst like methanesulfonic acid .
Chemical Reactions Analysis
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The phenylsulfanyl group can also interact with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against Coxsackie B4 virus.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 3-[(2-phenylsulfanylacetyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-19(23)18-17(14-10-6-7-11-15(14)20-18)21-16(22)12-25-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3,(H,21,22) |
InChI Key |
PLICQOPKBLUEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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